Fluorescein-PEG6-Amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

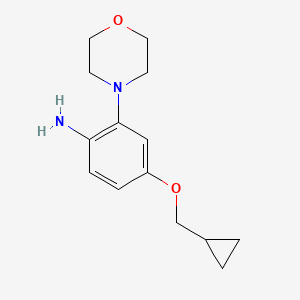

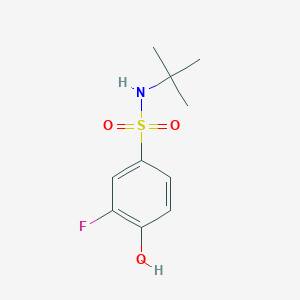

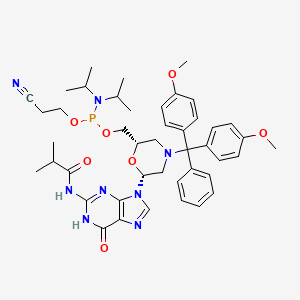

Fluorescein-PEG6-Amine is a fluorescein dye with an excitation/emission maximum of 494/517 nm. It contains a free amine group, which can react with carboxylic acids, activated NHS esters, carbonyl groups (ketones, aldehydes), and more. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media and reduces steric hindrance during binding.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The PEG6 linker is typically introduced through a series of ethoxylation reactions, where ethylene oxide is added to a hydroxyl group . The final step involves the reaction of the PEG6-fluorescein intermediate with an amine source under mild conditions .

Industrial Production Methods

Industrial production of Fluorescein-PEG6-Amine involves large-scale ethoxylation and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Fluorescein-PEG6-Amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with activated esters and carbonyl compounds.

Oxidation and Reduction: While the fluorescein core can undergo redox reactions, the PEG6 and amine groups are generally stable under mild oxidative and reductive conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include NHS esters, carboxylic acids, and aldehydes.

Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products

Substitution Reactions: Products include amide or imine derivatives, depending on the reactants used.

Oxidation and Reduction: Products include oxidized or reduced forms of the fluorescein core.

Aplicaciones Científicas De Investigación

Fluorescein-PEG6-Amine has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting various chemical species.

Biology: Employed in fluorescence microscopy and flow cytometry for labeling biomolecules.

Medicine: Utilized in diagnostic imaging, particularly in angiography and cellular imaging.

Industry: Applied in the development of fluorescent sensors and materials for environmental monitoring and quality control.

Mecanismo De Acción

Fluorescein-PEG6-Amine exerts its effects through fluorescence. The fluorescein core absorbs light at 494 nm and emits light at 517 nm . The PEG6 spacer enhances solubility and reduces steric hindrance, allowing the compound to interact more effectively with target molecules . The amine group facilitates covalent binding to various biomolecules and surfaces .

Comparación Con Compuestos Similares

Similar Compounds

Rhodamine 6G: Another fluorescent dye with similar applications but different spectral properties.

Fluorescein-PEG4-Amine: A shorter PEG linker variant with slightly different solubility and binding characteristics.

Uniqueness

Fluorescein-PEG6-Amine is unique due to its optimal balance of solubility, reactivity, and fluorescence properties. The PEG6 spacer provides enhanced solubility compared to shorter PEG linkers, while the amine group offers versatile reactivity .

Propiedades

Fórmula molecular |

C35H43N3O11S |

|---|---|

Peso molecular |

713.8 g/mol |

Nombre IUPAC |

1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |

InChI |

InChI=1S/C35H43N3O11S/c36-7-9-42-11-13-44-15-17-46-19-20-47-18-16-45-14-12-43-10-8-37-34(50)38-24-1-4-28-27(21-24)33(41)49-35(28)29-5-2-25(39)22-31(29)48-32-23-26(40)3-6-30(32)35/h1-6,21-23,39-40H,7-20,36H2,(H2,37,38,50) |

Clave InChI |

DRTOXEJBNKKBSY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)

![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)

![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)